molecular formula C6H3BrClNO4S B1275896 2-Bromo-5-nitrobenzene-1-sulfonyl chloride CAS No. 98130-55-3

2-Bromo-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B1275896
CAS RN: 98130-55-3
M. Wt: 300.51 g/mol
InChI Key: OGKGGBNPVRGQQN-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 300.52 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is 1S/C6H3BrClNO4S/c7-5-2-1-4 (9 (10)11)3-6 (5)14 (8,12)13/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a powder at room temperature . It has a melting point of 90-95°C .

Scientific Research Applications

    Preparation of 2-bromobenzenesulfonic acid phenyl ester

    This compound can be used in the synthesis of 2-bromobenzenesulfonic acid phenyl ester. The specific methods and results would depend on the exact experimental conditions.

    Sulfonylation during the synthesis of 2-bromobenzenesulfonamide

    This compound can be used for sulfonylation in the synthesis of 2-bromobenzenesulfonamide. The specific methods and results would depend on the exact experimental conditions.

    Synthesis of chiral 2-(p-toluenesulfinyl)benzenesulfonamide

    This compound can be used in the synthesis of chiral 2-(p-toluenesulfinyl)benzenesulfonamide. The specific methods and results would depend on the exact experimental conditions.

    Electrophilic Aromatic Substitution

    This compound could potentially be used in electrophilic aromatic substitution reactions. In these reactions, an electrophile attacks an aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked, resulting in a substitution product.

    Electrophilic Aromatic Substitution of Substituted Benzenes

    This compound could potentially be used in electrophilic aromatic substitution reactions of substituted benzenes. In these reactions, an electrophile attacks an aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked, resulting in a substitution product.

    Preparation of other sulfonyl chlorides

    This compound could potentially be used in the preparation of other sulfonyl chlorides. Sulfonyl chlorides are a class of organic compounds with the formula RSO2Cl, where R is an organic group. They are commonly used in organic synthesis.

Safety And Hazards

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .

properties

IUPAC Name

2-bromo-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKGGBNPVRGQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitrobenzene-1-sulfonyl chloride

CAS RN

98130-55-3
Record name 2-bromo-5-nitrobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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